3-(Hydroxymethyl)oxetane-3-carboxamide is a chemical compound characterized by the presence of an oxetane ring and a carboxamide functional group. The oxetane ring, a four-membered cyclic ether, contributes unique chemical properties that are valuable in various scientific applications, particularly in medicinal chemistry. This compound has garnered attention due to its stability and potential for modulating the physicochemical properties of drug molecules.
The compound can be classified under oxetanes, which are a subset of cyclic ethers. It is recognized by its International Union of Pure and Applied Chemistry name as well as its unique identifiers such as the Chemical Abstracts Service registry number 1850681-70-7. The molecular formula for 3-(Hydroxymethyl)oxetane-3-carboxamide is CHNO, with a molecular weight of approximately 101.104 g/mol .
Synthesis of 3-(Hydroxymethyl)oxetane-3-carboxamide typically involves several steps:
Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques are also utilized to isolate the desired product effectively.
The molecular structure of 3-(Hydroxymethyl)oxetane-3-carboxamide features:
The compound's structural data includes:
3-(Hydroxymethyl)oxetane-3-carboxamide can participate in several chemical reactions:
The reaction conditions, including temperature, solvent choice, and catalyst presence, are critical for optimizing yields and selectivity in these transformations.
The mechanism of action for 3-(Hydroxymethyl)oxetane-3-carboxamide involves its interaction with biological systems at the molecular level. The oxetane ring enhances metabolic stability while allowing for functionalization at the hydroxymethyl and carboxamide positions, which can influence pharmacokinetics and pharmacodynamics.
Research indicates that compounds containing oxetane rings exhibit favorable properties such as increased solubility and enhanced binding affinity to biological targets, making them suitable candidates for drug development.
The presence of both hydroxymethyl and carboxamide groups allows for hydrogen bonding capabilities, which can enhance solubility in polar solvents and improve interactions with biological macromolecules.
3-(Hydroxymethyl)oxetane-3-carboxamide has several scientific uses:
Oxetanes have emerged as transformative scaffolds in medicinal chemistry due to their unique capacity to modulate drug-like properties. These strained four-membered heterocycles exhibit exceptional three-dimensionality and high polarity, countering the flat, lipophilic structures that often plague drug candidates. The oxetane ring’s oxygen atom confers a powerful electron-withdrawing effect, significantly altering the physicochemical behavior of adjacent functional groups. For instance, placing an oxetane α to an amine reduces the amine’s pKa by ~2.7 units—a 500-fold decrease in basicity—enhancing membrane permeability and bioavailability [2]. This property is exploited in clinical candidates like danuglipron (Phase II for diabetes), where the oxetane optimizes the molecule’s pharmacokinetic profile [2].
Beyond pKa modulation, oxetanes serve as versatile bioisosteres. They effectively replace gem-dimethyl groups, carbonyls, and morpholines, reducing lipophilicity while maintaining metabolic stability. The oxetane in fenebrutinib (Phase III for multiple sclerosis) exemplifies this, where it improves aqueous solubility and target selectivity without compromising potency [2]. Notably, oxetanes can evade cytochrome P450 (CYP)-mediated metabolism—a major source of drug–drug interactions—by undergoing alternative degradation via microsomal epoxide hydrolase (mEH) [2]. This metabolic rerouting enhances safety profiles, positioning oxetanes as solutions for challenging targets in oncology, immunology, and virology.
Table 1: Clinical-Stage Oxetane-Containing Drug Candidates
Compound | Indication | Phase | Oxetane Role |
---|---|---|---|
Danuglipron | Diabetes | II | pKa modulation, metabolic stability |
Fenebrutinib | Multiple sclerosis | III | Solubility enhancement, CYP avoidance |
Ziresovir | Respiratory syncytial virus (RSV) | III | Polar surface area optimization |
PF-06821497 | Small cell lung cancer, lymphoma | I | Target affinity and selectivity improvement |
3,3-disubstituted oxetanes—particularly those with hydroxymethyl and carboxamide groups—exhibit superior stability and tunable functionality. The geminal substitution at C-3 sterically shields the oxetane ring from nucleophilic attack, preventing acid-catalyzed degradation that plagues monosubstituted analogues [2] [4]. This stability is critical for oral bioavailability, as demonstrated by 3-(Hydroxymethyl)oxetane-3-carboxamide’s resilience under physiological pH conditions [3].
The carboxamide group (-CONH₂) at C-3 enhances molecular interactions through dual hydrogen-bonding capacity, mimicking carbonyl or carboxylate bioisosteres while offering improved solubility. When paired with the hydroxymethyl (-CH₂OH) moiety, it creates a polar pharmacophore that significantly lowers LogD (octanol–water distribution coefficient). This combination increases water solubility by >50-fold compared to nonpolar isosteres, addressing a key challenge in lead optimization [2] [5].
Electronically, the oxygen atom’s inductive effect polarizes the C-3 carbon, amplifying the carboxamide’s hydrogen-bond-accepting potential. This is quantified by molecular dipole moments exceeding 3.5 D—higher than morpholine or tetrahydrofuran analogues—facilitating stronger target engagement [4]. The scaffold’s spirocyclic potential further enables three-dimensional diversity; for example, gold-catalyzed rearrangements of propargylic alcohols yield spiro-oxetane-piperidines with "rod-like" rigidity, ideal for probing deep binding pockets [4].
Table 2: Physicochemical Properties of 3-Substituted Oxetane vs. Common Bioisosteres
Bioisostere | ClogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (μM) |
---|---|---|---|---|---|
3-(Hydroxymethyl)oxetane-3-carboxamide | -1.2 | 78.1 | 2 | 4 | >500 |
Gem-dimethyl | 1.8 | 0 | 0 | 0 | <50 |
Morpholine | -0.5 | 12.0 | 0 | 2 | 150 |
Cyclopropyl carbonyl | 0.3 | 37.3 | 0 | 2 | 200 |
Synthetically, the carboxamide derivative is accessible via late-stage functionalization of oxetane building blocks. Key routes include:
These strategies underscore the scaffold’s versatility in fragment-based drug design, where the oxetane core acts as a "polar anchor" to optimize solubility and binding specificity simultaneously.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7